molecular formula C18H21N3O2 B3056584 1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine CAS No. 7255-89-2

1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine

Cat. No.: B3056584
CAS No.: 7255-89-2
M. Wt: 311.4 g/mol
InChI Key: YZKQBUWNKRTZQC-UHFFFAOYSA-N
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Description

1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine is a chemical compound with the molecular formula C19H23N3O2. It is characterized by a piperidine ring substituted with a benzyl group and a 2-nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine typically involves the reaction of 1-benzylpiperidin-4-amine with 2-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, through its piperidine and nitrophenyl groups. These interactions can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine is unique due to the presence of both benzyl and nitrophenyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-benzyl-N-(2-nitrophenyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-21(23)18-9-5-4-8-17(18)19-16-10-12-20(13-11-16)14-15-6-2-1-3-7-15/h1-9,16,19H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKQBUWNKRTZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10222872
Record name 1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine
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Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7255-89-2
Record name N-(2-Nitrophenyl)-1-(phenylmethyl)-4-piperidinamine
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URL https://commonchemistry.cas.org/detail?cas_rn=7255-89-2
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Record name 1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine
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Record name 1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine
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Record name 1-benzyl-N-(2-nitrophenyl)piperidin-4-amine
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Record name 1-Benzyl-4-(2-nitroanilino)piperidine
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Synthesis routes and methods

Procedure details

A mixture of 38 parts of 1-(phenylmethyl)-4-piperidinamine, 40 parts of 2-chloronitrobenzene, 32 parts of sodium carbonate, a few crystals of potassium iodide in 320 parts of cyclohexanol is stirred and refluxed for 22 hours. After cooling, 300 parts of water are added. The organic layer is separated, diluted with 160 parts of water are added. The organic layer is separated, diluted with 160 parts of benzene and the whole is washed three times with 150 parts of water; the organic layer is dried over magnesium sulfate, filtered and evaporated. The residue is dissolved in a mixture of 40 parts of 2,2'-oxybispropane and 160 parts of hexane. After cooling to -15° C, the precipitate is filtered off and the filtrate is set aside. The precipitate is recrystallized from 160 parts of 2,2'-oxybispropane and filtered off, yielding 18.5 parts of N-(2-nitrophenyl)-1-(phenylmethyl)-4-piperidinamine; mp. 93.4°-94.6° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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